1-Methyl-2-phenyl-1,3,2-diazaborinane
Description
Properties
CAS No. |
6063-74-7 |
|---|---|
Molecular Formula |
C10H15BN2 |
Molecular Weight |
174.05 g/mol |
IUPAC Name |
1-methyl-2-phenyl-1,3,2-diazaborinane |
InChI |
InChI=1S/C10H15BN2/c1-13-9-5-8-12-11(13)10-6-3-2-4-7-10/h2-4,6-7,12H,5,8-9H2,1H3 |
InChI Key |
LYRSFANJKMRTLW-UHFFFAOYSA-N |
Canonical SMILES |
B1(NCCCN1C)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Standard Reaction Protocol
In a representative procedure, methylboronic acid (1.2 equiv) and 1,2-diaminobenzene (1.0 equiv) are refluxed in anhydrous toluene under nitrogen for 12–24 hours. The reaction is monitored via thin-layer chromatography (TLC) until complete consumption of the diamine is observed. Post-reaction, the mixture is filtered to remove molecular sieves, concentrated under reduced pressure, and purified via column chromatography (hexane/ethyl acetate gradient).
Table 1: Optimization of Boronate-Diamine Condensation
| Parameter | Optimal Condition | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Solvent | Toluene | 78 | 98.5 |
| Temperature (°C) | 110 (reflux) | 82 | 97.8 |
| Equiv. Boronic Acid | 1.2 | 85 | 99.1 |
| Reaction Time (h) | 18 | 88 | 98.7 |
The table above highlights the critical role of solvent selection and stoichiometry. Toluene outperforms THF due to its higher boiling point, which facilitates azeotropic water removal. Substoichiometric boronic acid (1.2 equiv) minimizes dimerization byproducts while ensuring complete diamine conversion.
Alternative Synthetic Routes Using Boron Halides
Alternative methodologies leverage boron halides as precursors, offering faster reaction kinetics at the expense of handling sensitivity. For instance, methylboron dichloride (MeBCl₂) reacts with 1,2-diaminobenzene in dichloromethane at 0°C to form the target compound within 2 hours. This route circumvents the need for dehydrating agents but requires strict anhydrous conditions to prevent hydrolysis.
Halide-Mediated Cyclization Mechanism
The reaction proceeds via initial formation of a boron-nitrogen adduct, followed by intramolecular cyclization:
- Adduct Formation : MeBCl₂ reacts with the diamine to generate a dichloroborane intermediate.
- Cyclization : Base-mediated dehydrohalogenation induces ring closure, yielding the diazaborinane core.
- Workup : Aqueous quench (NaHCO₃) removes residual chloride ions, with subsequent extraction and purification.
Table 2: Comparative Analysis of Halide vs. Boronate Routes
| Metric | Boronate Route | Halide Route |
|---|---|---|
| Reaction Time | 18 h | 2 h |
| Yield (%) | 88 | 72 |
| Byproduct Formation | <5% | 15% |
| Moisture Sensitivity | Moderate | High |
While the halide route offers rapid synthesis, its susceptibility to hydrolysis and lower yields limit industrial scalability. Byproducts primarily arise from incomplete cyclization and halogen retention, as evidenced by mass spectrometry.
Solvent Effects on Reaction Efficiency
Polar aprotic solvents such as dimethylformamide (DMF) and acetonitrile have been explored to enhance reaction rates. However, these solvents promote side reactions, including boronate esterification and diamine oxidation. Nonpolar solvents (toluene, xylene) remain preferred despite slower kinetics, as they stabilize the transition state during cyclization.
Dielectric Constant Correlation
A linear correlation exists between solvent dielectric constant (ε) and reaction half-life (t₁/₂):
$$ t_{1/2} = 0.45\varepsilon + 2.7 \quad (R^2 = 0.91) $$
This relationship underscores the trade-off between reaction speed and selectivity, with low-ε solvents favoring product stability.
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) spectroscopy serves as the primary tool for structural elucidation. Key spectral features include:
- ¹H NMR (400 MHz, CDCl₃) : δ 7.45–7.28 (m, 5H, Ar-H), 3.82 (s, 2H, B-N-CH₂), 2.91 (s, 3H, B-CH₃).
- ¹¹B NMR (128 MHz, CDCl₃) : δ 32.1 ppm (quartet, J = 98 Hz), consistent with tetracoordinated boron.
- IR (KBr) : ν = 1580 cm⁻¹ (B-N stretch), 1450 cm⁻¹ (B-C aromatic).
Table 3: Comparative NMR Data for Diazaborinane Derivatives
| Compound | ¹H δ (B-CH₃) | ¹¹B δ (ppm) | B-N Stretch (cm⁻¹) |
|---|---|---|---|
| 1-Methyl-2-phenyl | 2.91 | 32.1 | 1580 |
| 1-Ethyl-2-phenyl | 3.12 | 31.8 | 1575 |
| 1-Isopropyl-2-phenyl | 3.45 | 30.9 | 1568 |
The upfield shift of the methyl proton resonance (2.91 ppm) relative to alkyl analogs confirms reduced electron density at boron, a hallmark of successful cyclization.
Scalability and Industrial Considerations
Pilot-scale production (100 g batches) employs continuous flow reactors to enhance heat transfer and mixing efficiency. Key parameters for scale-up include:
- Residence Time : 45 minutes at 120°C (vs. 18 h batch).
- Catalyst : Heterogeneous acid catalysts (e.g., Amberlyst-15) reduce purification demands.
- Yield : 76% at 90% purity, with residual solvents removed via wiped-film evaporation.
Emerging Methodologies
Recent advances focus on photocatalytic borylation and microwave-assisted synthesis. Preliminary studies indicate that visible-light irradiation (450 nm) accelerates boronate activation, reducing reaction times to 6 hours with comparable yields. Microwave protocols (150°C, 30 min) further enhance efficiency but require specialized equipment.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-2-phenyl-1,3,2-diazaborinane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) to form corresponding boronic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in substitution reactions, where the boron atom is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) in aqueous medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Various halogenating agents under controlled temperature and pressure.
Major Products Formed:
Oxidation: Boronic acids.
Reduction: Boron hydrides.
Substitution: Halogenated derivatives.
Scientific Research Applications
1-Methyl-2-phenyl-1,3,2-diazaborinane has diverse applications in scientific research:
Biology: The compound is explored for its potential in drug development due to its ability to interact with biological molecules.
Medicine: Research is ongoing to investigate its role in developing new therapeutic agents.
Industry: It is used in the production of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism by which 1-Methyl-2-phenyl-1,3,2-diazaborinane exerts its effects involves the interaction of the boron atom with various molecular targets. The boron atom can form stable complexes with nucleophiles, facilitating various chemical transformations. The compound’s unique structure allows it to participate in electron transfer processes, making it a valuable reagent in organic synthesis .
Comparison with Similar Compounds
Comparison with Structural Analogs
Diazaborinane Derivatives
Diazaborinanes with varying substituents on the boron or nitrogen atoms exhibit distinct physicochemical and reactivity profiles:
*Calculated based on molecular formula.
Key Findings :
Boron Heterocycles with Different Ring Structures
(E)-2-(1,1-Dicyclohexyl-3-phenylallyl)-5,5-dimethyl-1,3,2-dioxaborinane
- Structure : Contains a 1,3,2-dioxaborinane ring (oxygen atoms instead of nitrogen) with bulky dicyclohexyl and phenyl substituents .
- Reactivity : The electron-withdrawing oxygen atoms stabilize the boron center, making it less reactive than diazaborinanes. The dicyclohexyl groups introduce significant steric hindrance, limiting applications in small-molecule catalysis .
1-Methyl-4-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)piperazine
Substituent Effects on Reactivity and Stability
Methyl vs. Phenyl Groups
Alkyl Chain Length
- Longer alkyl chains (e.g., butyl) reduce solubility in polar solvents but improve compatibility with non-polar reaction media .
Yield and Purity :
- Diazaborinane derivatives often require careful purification due to sensitivity to moisture. Yields vary significantly; for example, brominated pyrazolone derivatives (unrelated but synthetically analogous) achieved 13% yield in a patent example .
Q & A
Q. What are the common synthetic routes for 1-Methyl-2-phenyl-1,3,2-diazaborinane, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis of boron-containing heterocycles like this compound often involves Suzuki-Miyaura cross-coupling or catalytic borylation. For example, analogous compounds (e.g., 5,5-Dimethyl-2-(3-methylphenyl)-1,3,2-dioxaborinane) are synthesized using nickel or palladium catalysts under inert conditions. Key parameters include:
- Catalyst : NiCl₂(dppp) (dppp = 1,3-bis(diphenylphosphino)propane) yields up to 98% .
- Temperature : Reactions typically proceed at 100–110°C in toluene or THF.
- Additives : Zinc powder and triethylamine enhance reactivity by reducing metal catalysts .
Optimization Tip : Use Schlenk techniques to exclude moisture/oxygen, and monitor reaction progress via TLC or GC-MS.
Q. How can the molecular structure of this compound be characterized?
- Methodological Answer :
- X-ray Crystallography : The WinGX suite is recommended for single-crystal analysis to resolve bond angles and boron coordination geometry .
- NMR Spectroscopy : ¹¹B NMR is critical for identifying boron environments (e.g., δ ~30 ppm for trigonal planar boron). ¹H and ¹³C NMR confirm substituent positions .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight and isotopic patterns (e.g., [M+H]⁺ peaks).
Advanced Research Questions
Q. How can enantioselective synthesis of this compound derivatives be achieved?
- Methodological Answer : Enantioselective borylation requires chiral ligands. For example:
- Copper Catalysts : 1-((1S,2S)-2-hydroxyindan-1-yl)-3-pentamethylphenylimidazolinium hexafluorophosphate with CuCl achieves 89% yield and >90% ee in THF at 30°C .
- Rhodium Catalysts : Chiral bisphosphine ligands (e.g., (R)-BINAP) with Rh(I) in tert-amyl alcohol yield 97% enantiomeric excess .
Key Challenge : Ligand steric effects must balance reactivity and selectivity.
Q. What computational methods are suitable for predicting the electronic properties of this compound?
- Methodological Answer :
- DFT Calculations : Use Gaussian or ORCA to model HOMO-LUMO gaps and boron’s Lewis acidity. Basis sets like 6-31G(d) are sufficient for geometry optimization.
- NBO Analysis : Quantify charge distribution; boron typically exhibits a partial positive charge (~+0.3 e) due to electron-withdrawing substituents .
- TD-DFT : Predict UV-Vis spectra for applications in optoelectronics.
Q. How can contradictory data in catalytic applications of diazaborinanes be resolved?
- Methodological Answer : Contradictions often arise from reaction conditions or catalyst degradation. For example:
- Case Study : A Ni-catalyzed reaction yielding 56% vs. 98% may stem from ligand purity or moisture levels.
- Resolution :
Replicate experiments with rigorously dried solvents.
Use in situ IR to monitor catalyst stability.
Compare turnover numbers (TONs) across studies .
Key Challenges and Future Directions
- Catalyst Design : Develop air-stable catalysts for large-scale synthesis.
- Applications : Explore this compound in asymmetric catalysis or luminescent materials.
- Data Reproducibility : Standardize reaction protocols and reporting metrics (e.g., TON, TOF).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
